6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a thiazolo[4,5-d]pyrimidine core, which is fused with a pyrrolidine ring and substituted with a 2,3-dimethyl-phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a pyrimidine derivative under acidic or basic conditions to yield the desired thiazolo[4,5-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in critical biological processes . For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to the modulation of cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Thiazolo[4,5-d]pyrimidines: Compounds with this core structure have shown potential in medicinal chemistry as inhibitors of various enzymes and receptors.
Uniqueness
6-(2,3-Dimethyl-phenyl)-2-pyrrolidin-1-yl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione is unique due to the combination of the thiazolo[4,5-d]pyrimidine core with a pyrrolidine ring and a dimethyl-phenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(2,3-dimethylphenyl)-2-pyrrolidin-1-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C17H18N4O2S/c1-10-6-5-7-12(11(10)2)21-15(22)13-14(18-16(21)23)19-17(24-13)20-8-3-4-9-20/h5-7H,3-4,8-9H2,1-2H3,(H,18,23) |
InChI Key |
IVRXNWDUHSDRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(NC2=O)N=C(S3)N4CCCC4)C |
Origin of Product |
United States |
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